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Compound of Interest

Compound Name: 2-Ethylbutane-1-sulfonyl fluoride

Cat. No.: B1373362 Get Quote

An In-depth Technical Guide to 2-Ethylbutane-1-
sulfonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and analysis

of 2-Ethylbutane-1-sulfonyl fluoride. The information is intended to support research,

discovery, and development activities within the pharmaceutical and chemical industries.

Chemical Structure and Identifiers
2-Ethylbutane-1-sulfonyl fluoride is a sulfonyl fluoride derivative with a branched alkyl chain.

The presence of the sulfonyl fluoride functional group makes it a compound of interest for

applications in medicinal chemistry and as a building block in organic synthesis.

Below is a summary of its key structural identifiers:
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Identifier Value Source

Molecular Formula C6H13FO2S [1]

SMILES CCC(CC)CS(=O)(=O)F [1][2]

InChI

InChI=1S/C6H13FO2S/c1-3-

6(4-2)5-10(7,8)9/h6H,3-5H2,1-

2H3

[1]

InChIKey
NCUJMOAHSHSWCA-

UHFFFAOYSA-N
[1]

IUPAC Name
2-ethylbutane-1-sulfonyl

fluoride
[2]

CAS Number 1311318-07-6 [2]

Molecular Weight 168.23 g/mol

PubChem CID 54593062 [1][2]

Chemical Structure Diagram
Caption: 2D Chemical Structure of 2-Ethylbutane-1-sulfonyl fluoride.

Physicochemical Properties (Predicted)
Publicly available experimental data on the physicochemical properties of 2-Ethylbutane-1-
sulfonyl fluoride is limited. The following table summarizes predicted values from

computational models.

Property Predicted Value Source

XlogP 2.2 [1]

Monoisotopic Mass 168.06203 Da [1]

Analysis and Characterization
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Detailed experimental spectra for 2-Ethylbutane-1-sulfonyl fluoride are not readily available

in public databases. However, based on its chemical structure, the following analytical

techniques would be essential for its characterization. Commercial suppliers indicate that

analytical data can be provided upon request.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show complex splitting patterns in the

aliphatic region due to the presence of diastereotopic protons in the ethyl and butyl chains.

Key signals would include multiplets for the CH₂ and CH₃ groups and a distinct multiplet for

the CH proton adjacent to the sulfonyl fluoride group.

¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the

six carbon atoms in the molecule. The carbon atom attached to the sulfonyl fluoride group

would be significantly deshielded.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet or a triplet (if coupled to

adjacent protons) for the fluorine atom of the sulfonyl fluoride group. The chemical shift

would be characteristic of aliphatic sulfonyl fluorides.

Infrared (IR) Spectroscopy
The IR spectrum of 2-Ethylbutane-1-sulfonyl fluoride would be characterized by strong

absorption bands corresponding to the sulfonyl group (S=O) stretching vibrations, typically in

the range of 1350-1400 cm⁻¹ (asymmetric) and 1150-1200 cm⁻¹ (symmetric). A characteristic

S-F stretching band would also be present.

Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. Electron

ionization (EI) or electrospray ionization (ESI) techniques could be employed. The mass

spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns,

including the loss of the sulfonyl fluoride group or alkyl fragments. PubChem provides a list of

predicted m/z values for various adducts.[1]

Synthesis
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While a specific, detailed experimental protocol for the synthesis of 2-Ethylbutane-1-sulfonyl
fluoride is not available in the reviewed literature, a general and common method for the

preparation of aliphatic sulfonyl fluorides involves the fluorination of the corresponding sulfonyl

chloride.

General Experimental Protocol: Synthesis of Aliphatic
Sulfonyl Fluorides
This protocol is a generalized procedure and may require optimization for the specific synthesis

of 2-Ethylbutane-1-sulfonyl fluoride.

Workflow Diagram

Start with
2-Ethylbutane-1-sulfonyl chloride

Add Fluorinating Agent (e.g., KF)
and Solvent (e.g., Acetonitrile)

Heat the reaction mixture
with stirring

Cool, filter, and
remove solvent

Purify by
column chromatography 2-Ethylbutane-1-sulfonyl fluoride

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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